molecular formula C6H8O4 B14622248 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 60269-18-3

2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one

Katalognummer: B14622248
CAS-Nummer: 60269-18-3
Molekulargewicht: 144.12 g/mol
InChI-Schlüssel: KAQJMJUNNHECSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring with two oxygen atoms and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the oxidation of cyclohexene derivatives. One common method is the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include controlled temperatures and the presence of specific oxidizing agents to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to form various derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. These interactions often involve the formation of intermediate complexes that facilitate the conversion of the compound into its products.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is unique due to its specific functional groups and reactivity

Eigenschaften

CAS-Nummer

60269-18-3

Molekularformel

C6H8O4

Molekulargewicht

144.12 g/mol

IUPAC-Name

2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one

InChI

InChI=1S/C6H8O4/c1-8-6-5-4(10-5)3(7)2-9-6/h4-6H,2H2,1H3

InChI-Schlüssel

KAQJMJUNNHECSH-UHFFFAOYSA-N

Kanonische SMILES

COC1C2C(O2)C(=O)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.